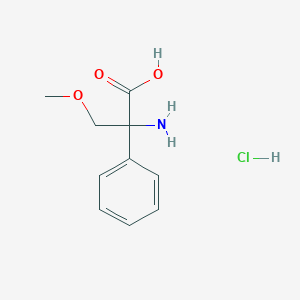

2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride

Description

2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a phenyl group, a methoxy group, and an amino group, all attached to the second carbon (C2). The hydrochloride salt enhances its stability and solubility in polar solvents. Its molecular formula is C₁₀H₁₃ClNO₃ (including the hydrochloride counterion), with a molecular weight of 231.68 g/mol . The compound is primarily used in pharmaceutical research as a chiral building block or intermediate in drug synthesis.

Properties

IUPAC Name |

2-amino-3-methoxy-2-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-7-10(11,9(12)13)8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQBRAQPVLQKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride typically involves the reaction of 2-phenylpropanoic acid with methoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like sodium borohydride.

Industrial Production Methods

On an industrial scale, the production of 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production costs.

Chemical Reactions Analysis

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid group readily participates in coupling reactions to form amides. In studies of structurally related compounds (e.g., 2-phenylpropionic acid derivatives), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) has been employed to activate the carboxylate for nucleophilic attack by amines .

Example Reaction Pathway:

2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride + Amine → Amide derivative

| Reagent | Condition | Product |

|---|---|---|

| EDCI, HOBt, DIPEA | DCM, 0°C → RT, 12–24 h | Amide with retained methoxy group |

The hydrochloride salt requires deprotonation (e.g., using DIPEA) to liberate the free amine for subsequent reactions .

Esterification of the Carboxylic Acid

The carboxylic acid can be converted to esters under acidic or coupling conditions. In analogs like 2-(4-methylphenyl)propionic acid, direct esterification with alcohols using H₂SO₄ as a catalyst achieved yields >70% .

Typical Conditions:

-

Methanol or ethanol, H₂SO₄ (cat.), reflux, 6–12 h

-

Alternative: DCC/DMAP in anhydrous THF

Product Example:

Methyl 2-amino-3-methoxy-2-phenylpropanoate hydrochloride

Electrophilic Aromatic Substitution

The methoxy group activates the phenyl ring for electrophilic substitution. Based on studies of 3-phenylpropanoic acid derivatives , nitration or sulfonation may occur at the ortho or para positions relative to the methoxy group.

Potential Reactions:

| Reagent | Condition | Position |

|---|---|---|

| HNO₃, H₂SO₄ | 0–5°C, 1–2 h | para |

| SO₃, H₂SO₄ | RT, 3–5 h | ortho |

Steric hindrance from the adjacent amino and carboxylic acid groups may influence regioselectivity.

a) Methoxy Demethylation

The methoxy group can be cleaved using HBr in acetic acid or BBr₃ in DCM , yielding a hydroxyl group:

b) Amine Alkylation/Acylation

The primary amine undergoes alkylation (e.g., with alkyl halides) or acylation (e.g., with acetic anhydride) :

Example:

Stability and Decomposition

The hydrochloride salt exhibits moderate stability under ambient conditions but decomposes under strong basic or oxidative environments . Key degradation pathways include:

-

Hydrolysis of the Methoxy Group: Accelerated in acidic (pH < 3) or alkaline (pH > 9) conditions.

-

Decarboxylation: Observed in analogs at temperatures >150°C .

Comparative Reactivity Table

Scientific Research Applications

Structural Overview

Chemical Structure : The molecular formula of 2-amino-3-methoxy-2-phenylpropanoic acid hydrochloride is . Its structure includes a phenyl group, an amino group, and a methoxy group, which contribute to its biological activity.

Pharmacological Applications

-

Neurotransmitter Modulation :

- This compound has been studied for its effects on neurotransmitter systems, particularly serotonin receptors. Research indicates that modifications in the structure of similar compounds can enhance selective agonist activity at serotonin receptors, which are crucial for mood regulation and cognitive functions .

- Case Study : A study demonstrated that derivatives of related compounds exhibited varying degrees of agonist activity at the 5-HT2A receptor, suggesting that structural modifications could optimize binding affinity and selectivity .

- Potential Antidepressant Properties :

- Antibody Drug Conjugates :

Medicinal Chemistry Insights

- Synthesis and Derivatives :

- The synthesis of 2-amino-3-methoxy-2-phenylpropanoic acid hydrochloride involves various chemical reactions that can be optimized for higher yields and purity. Research has focused on esterification processes to create derivatives with enhanced pharmacological properties .

- Data Table : Below is a summary of synthetic methods and yields for various derivatives.

| Compound Derivative | Synthesis Method | Yield (%) |

|---|---|---|

| Methyl Ester | Esterification | 85 |

| Ethyl Ester | Esterification | 78 |

| Amide Derivative | Amidation | 90 |

Mechanism of Action

The mechanism of action of 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Groups

Compounds such as 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride (CAS 870483-31-1) share the same amino acid backbone but replace the methoxy group with fluorine substituents on the phenyl ring.

| Parameter | 2-Amino-3-methoxy-2-phenylpropanoic acid HCl | 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid HCl |

|---|---|---|

| Molecular Formula | C₁₀H₁₃ClNO₃ | C₁₀H₁₀ClF₃NO₂ |

| Molecular Weight (g/mol) | 231.68 | 277.65 |

| Key Substituent | Methoxy (-OCH₃) | Trifluorophenyl (-C₆H₂F₃) |

| Potential Applications | Chiral intermediates | CNS-targeting drug candidates |

Ester Derivatives: Functional Group Modifications

(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride () replaces the carboxylic acid group with a methyl ester. This modification increases lipophilicity and alters metabolic pathways, as ester prodrugs are often hydrolyzed in vivo to release active acids. The (S)-stereochemistry further highlights the importance of chirality in biological activity .

Positional Isomers and Substituent Orientation

2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride (CAS 871842-89-6) is a positional isomer where the methoxy group is located at the para position of the phenyl ring rather than on the propanoic acid backbone.

Aminooxy and Methyl Branching Variants

- 2-(Aminooxy)-3-methoxypropanoic acid hydrochloride (CAS 2044713-01-9) replaces the amino group with an aminooxy (-ONH₂) moiety. This substitution introduces redox-sensitive properties, making it useful in prodrug design or click chemistry applications .

- Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride () adds a methyl group to the amino-bearing carbon, increasing steric bulk. Such branching can hinder enzymatic degradation, improving metabolic stability in drug candidates .

Biological Activity

2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride (CAS No. 2219407-75-5) is a synthetic compound that features an amino group, a methoxy group, and a phenyl group attached to a propanoic acid backbone. This unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological and biochemical research.

The molecular formula of 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride is . Its chemical structure is characterized by:

- Amino Group : Contributes to its potential as an enzyme inhibitor.

- Methoxy Group : Influences solubility and reactivity.

- Phenyl Group : Enhances interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, modulating various biochemical pathways. The exact mechanisms can vary based on the target and the context of use.

Biological Activity

Research has indicated several biological activities associated with 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride, including:

- Enzyme Modulation : The compound has been shown to influence enzyme activity, potentially affecting metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress in cells.

- Neuroprotective Effects : There are indications that the compound may have neuroprotective properties, although further studies are needed to substantiate these claims.

Study 1: Enzyme Inhibition

In a study evaluating the inhibitory effects of various phenylpropanoic acid derivatives on cyclooxygenase (COX) enzymes, 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride exhibited significant inhibition of COX-1 and COX-2. The results indicated that modifications in the structure could enhance inhibitory potency against these enzymes, which are crucial in inflammatory processes .

Study 2: Neuroprotective Effects

Research conducted on rat models demonstrated that treatment with 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride resulted in reduced neuronal damage following induced oxidative stress. The findings suggest that the compound may help mitigate neurodegenerative processes by acting as a free radical scavenger .

Study 3: Antioxidant Activity

A recent investigation into the antioxidant properties of various compounds found that 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride displayed notable protective effects against hydrogen peroxide-induced oxidative damage in cellular models. This suggests potential applications in treating conditions associated with oxidative stress.

Comparative Analysis

To better understand the unique properties of 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3-methoxybenzoic acid | Lacks phenyl group | Moderate anti-inflammatory effects |

| 3-Methoxy-2-phenylpropanoic acid | Lacks amino group | Limited enzyme modulation |

| 2-Amino-3-phenylpropanoic acid | Lacks methoxy group | Neuroprotective effects |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-methoxy-2-phenylpropanoic acid hydrochloride in academic settings?

- Methodological Answer : The synthesis typically involves:

- Starting Materials : L-serine or L-alanine derivatives for the amino acid backbone .

- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to protect the amine during functionalization .

- Methoxy Group Introduction : Methoxylation via nucleophilic substitution (e.g., using methyl iodide under basic conditions) .

- Hydrochloride Formation : Treat the free base with HCl in diethyl ether to precipitate the hydrochloride salt .

- Key Reaction Conditions : Maintain inert atmospheres (N₂/Ar) during coupling steps to prevent oxidation.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm methoxy (-OCH₃), phenyl, and amino group positions .

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Assess purity (>95%) and detect trace impurities .

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values .

- Chiral HPLC : For enantiomeric purity if the compound is stereospecific .

Q. What are the solubility properties and recommended storage conditions?

- Methodological Answer :

- Solubility : Slightly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) .

- Storage : Store as a lyophilized powder at -20°C for long-term stability; solutions in DMSO should be kept at -80°C to prevent hydrolysis .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis of the hydrochloride salt?

- Methodological Answer :

- Chiral Chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients for separation .

- Enzymatic Resolution : Employ lipases or proteases to selectively hydrolyze one enantiomer .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

Q. What strategies mitigate racemization during synthesis under acidic conditions?

- Methodological Answer :

- Temperature Control : Conduct reactions at ≤0°C to reduce kinetic racemization .

- Non-Acidic Coupling Reagents : Use HATU or COMU instead of HCl-generating reagents .

- Buffered Conditions : Maintain pH 7–8 with HEPES or phosphate buffers during amine activation .

Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize receptors on a chip to measure binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .

- Molecular Docking : Use software like AutoDock to predict binding modes to receptor active sites .

Q. What analytical methods detect degradation products under oxidative or hydrolytic stress?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to H2O2 (oxidative) or HCl/NaOH (hydrolytic) .

- LC-HRMS : Identify degradation products via high-resolution mass spectrometry .

- Stability-Indicating Methods : Validate HPLC methods to separate degradation peaks from the parent compound .

Contradictions and Limitations in Current Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.